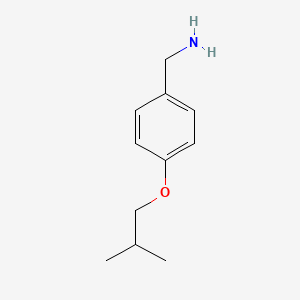

(4-Isobutoxyphenyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

[4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVKKHDTYSDPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isobutoxyphenyl Methanamine

Reductive Amination Pathways

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org

Hydrogenation of 4-Isobutoxybenzaldehyde (B95670) Precursors

A primary route to (4-Isobutoxyphenyl)methanamine involves the reductive amination of 4-isobutoxybenzaldehyde. This reaction is typically carried out in the presence of a catalyst and a source of ammonia (B1221849). researchgate.net

Raney Nickel is a commonly employed catalyst for the hydrogenation of 4-isobutoxybenzaldehyde. researchgate.netacs.org It is a fine-grained solid composed mainly of nickel, known for its high catalytic activity and stability under a wide range of reaction conditions. wikipedia.org In a specific example, 4-isobutoxybenzaldehyde was reacted with Raney-Nickel and a 10% w/v solution of ammonia in methanol (B129727) to produce this compound with an 80% yield. researchgate.net Other nickel-based catalysts, as well as palladium on carbon (Pd/C) and platinum catalysts, can also be used for this transformation. google.com

| Catalyst | Precursor | Yield (%) | Reference |

|---|---|---|---|

| Raney Nickel | 4-Isobutoxybenzaldehyde | 80 | researchgate.net |

The efficiency of the reductive amination of 4-isobutoxybenzaldehyde is highly dependent on the reaction conditions. Key parameters that are often optimized include the concentration of ammonia, hydrogen pressure, and temperature. For instance, a successful synthesis of this compound was achieved by stirring 4-isobutoxybenzaldehyde with Raney-Nickel and a 10% w/v solution of ammonia in methanol at 50–55 °C for 8 hours under a hydrogen pressure of 2.02 kg/cm2 . researchgate.net The reaction is typically carried out in a protic solvent like methanol or ethanol. researchgate.netgoogle.com The temperature for such reactions can range from ambient temperature to around 100°C. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Ammonia Concentration | 10% w/v in methanol | researchgate.net |

| Hydrogen Pressure | 2.02 kg/cm2 | researchgate.net |

| Temperature | 50–55 °C | researchgate.net |

| Reaction Time | 8 hours | researchgate.net |

Reduction of 4-Isobutoxybenzonitrile Analogs

An alternative synthetic pathway to this compound is through the reduction of 4-isobutoxybenzonitrile. This method can be accomplished using either hydride reducing agents or catalytic hydrogenation. google.com

Hydride reducing agents are effective for the conversion of nitriles to primary amines. Commonly used reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). google.comlibretexts.org These reagents act as a source of hydride ions (H-), which attack the electrophilic carbon of the nitrile group. chemguide.co.uk For the reduction of 4-isobutoxybenzonitrile, hydride reagents such as sodium bis(2-methoxyethoxy)aluminum hydride, LiAlH4, or NaBH4 can be employed. google.com

| Catalyst | Precursor | Reaction Conditions | Reference |

|---|---|---|---|

| Raney Nickel | 4-Isobutoxybenzonitrile | 2N Ammonia in Methanol, 60 °C, 4 hrs, H2 atmosphere | google.com |

| Pd/C, Pt, Ni, Rh | 4-Isobutoxybenzonitrile | Hydrogenation | google.com |

Alkylation and Functionalization Approaches

The synthesis of this compound often involves the introduction of the isobutoxy group onto a functionalized benzene (B151609) ring, followed by the conversion of another functional group to the aminomethyl moiety.

Phenolic Alkylation Strategies (e.g., 4-Hydroxybenzaldehyde (B117250) with Isobutyl Halides/Sulfonates)

A primary route to an important precursor, 4-isobutoxybenzaldehyde, involves the alkylation of 4-hydroxybenzaldehyde. This reaction is typically carried out by treating 4-hydroxybenzaldehyde with an isobutyl halide, such as isobutyl bromide, in the presence of a base. newdrugapprovals.org Potassium carbonate is a commonly used base for this transformation, often in a polar solvent like ethanol. newdrugapprovals.org The reaction mixture is heated to reflux to drive the formation of the ether linkage. newdrugapprovals.org

The general scheme for this alkylation is as follows:

HO-C₆H₄-CHO + CH₃(CH₂)₂CH₂-Br + K₂CO₃ → CH₃(CH₂)₂CH₂O-C₆H₄-CHO + KBr + KHCO₃

While effective, this method may require prolonged reaction times, with one report indicating a 5-day reflux period to achieve a satisfactory conversion of 4-hydroxybenzaldehyde. newdrugapprovals.org Incomplete reactions can leave unreacted 4-hydroxybenzaldehyde, which can be challenging to remove by simple extraction with sodium hydroxide (B78521) due to the electronic effects of the aldehyde group on the acidity of the phenolic proton. researchgate.net

Table 1: Phenolic Alkylation of 4-Hydroxybenzaldehyde

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Isobutyl bromide | Potassium Carbonate | Ethanol | Reflux, 5 days | 4-Isobutoxybenzaldehyde | newdrugapprovals.org |

Once 4-isobutoxybenzaldehyde is obtained, it can be converted to this compound via reductive amination. This is often achieved using ammonia in the presence of a reducing agent and a catalyst. For instance, a mixture of 4-isobutoxybenzaldehyde, a 10% w/v solution of ammonia in methanol, and Raney nickel as a catalyst can be subjected to hydrogenation to yield the desired product. researchgate.netresearchgate.net

Aromatic Nucleophilic Substitution Routes (e.g., from 4-Fluorobenzonitrile (B33359) and 4-Fluorobenzaldehyde (B137897) Derivatives)

Aromatic nucleophilic substitution (SNAr) provides an alternative pathway to isobutoxy-substituted aromatic compounds. govtpgcdatia.ac.indalalinstitute.commasterorganicchemistry.com This approach is particularly useful when starting from activated aromatic rings, such as those containing a good leaving group like fluorine, and electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. govtpgcdatia.ac.indalalinstitute.com

For example, 4-fluorobenzonitrile can be reacted with isobutanol in the presence of a base to yield 4-isobutoxybenzonitrile. epo.org This nitrile can then be reduced to this compound. The reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like Raney Ni, Pd/C, or through the use of hydride reagents. google.com

A similar strategy can be employed starting from 4-fluorobenzaldehyde. The reaction of 4-fluorobenzaldehyde with isobutanol under basic conditions would yield 4-isobutoxybenzaldehyde, which can then be converted to the target amine as described previously.

Table 2: Aromatic Nucleophilic Substitution for Isobutoxyarene Synthesis

| Starting Material | Reagent | Product | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzonitrile | Isobutanol/Base | 4-Isobutoxybenzonitrile | Reduction | This compound | epo.org |

Process Development and Synthetic Route Optimization

The industrial production of this compound necessitates the development of synthetic routes that are not only efficient in terms of yield and purity but also economically viable and environmentally benign.

Enhancement of Reaction Yields and Chemical Purity Profiles

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For instance, in the reductive amination of 4-isobutoxybenzaldehyde, the choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the outcome. One reported procedure using Raney nickel and a methanolic ammonia solution at 50–55 °C under a hydrogen pressure of 2.02 kg/cm ² afforded the product in 80% yield. researchgate.net Another process describes obtaining the hydrochloride salt of the amine in 86.7% yield after hydrogenation and subsequent treatment with HCl in 2-propanol. newdrugapprovals.orgnewdrugapprovals.org

Purification of the final product is also a key consideration. A purity of 98% for this compound has been reported after a workup procedure involving basification and extraction. google.com In some cases, the product is isolated and purified as its hydrochloride salt, which can facilitate handling and improve stability. newdrugapprovals.orgnewdrugapprovals.org

Selection of Cost-Effective Starting Materials and Reagents

The choice of reagents for each step is also critical. For example, while various reducing agents can be used for the conversion of the nitrile or aldehyde precursor to the amine, the cost and ease of handling of these reagents on a large scale must be taken into account. Catalytic hydrogenation, for example, often relies on recyclable catalysts, which can be more economical in the long run compared to stoichiometric hydride reagents.

Mitigation of Hazardous Reagent Utilization in Synthetic Sequences

Modern process chemistry emphasizes the principles of green chemistry, which include the reduction or elimination of hazardous substances. mdpi.comacs.orgresearchgate.net In the context of synthesizing this compound and its derivatives, efforts have been made to avoid toxic reagents.

One notable example is the avoidance of phosgene (B1210022) or its derivatives, which are highly toxic, for the conversion of this compound to the corresponding isocyanate, a common subsequent step in some synthetic pathways. newdrugapprovals.org Safer alternatives like bis(trichloromethyl) carbonate (triphosgene) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are often employed. google.comgoogle.com Specifically, the reaction of this compound with triphosgene (B27547) is described as a milder and safer alternative. google.com

Furthermore, the use of isobutyl bromide, an alkylating agent with known health hazards, can be circumvented by employing alternative synthetic strategies. epo.org For instance, routes that utilize isobutyl alcohol directly, such as in the nucleophilic aromatic substitution of 4-fluorobenzonitrile, are considered safer and more environmentally friendly. epo.org

Chemical Reactivity and Derivatization Strategies of 4 Isobutoxyphenyl Methanamine

Amine-Centric Functional Group Transformations

The primary amine functionality is the most reactive site in (4-Isobutoxyphenyl)methanamine, readily participating in reactions characteristic of amines. These transformations include acylation, alkylation, and reactions with carbonyl compounds to form ureas, carbamates, and amides, as well as acid-base reactions to form various salts.

The synthesis of urea (B33335) and carbamate (B1207046) derivatives from this compound is a key strategy for the construction of biologically active molecules. These functional groups can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition in biological systems nih.gov.

1,1′-Carbonyldiimidazole (CDI) is a widely used coupling reagent in organic synthesis for the formation of ureas, carbamates, esters, and amides wikipedia.org. The reaction of this compound with CDI proceeds under mild conditions to form a highly reactive imidazole-1-carboxamide intermediate. This intermediate can then be treated with another amine to yield an unsymmetrical urea.

A documented example involves the reaction of this compound with CDI in the presence of imidazole (B134444) and imidazole hydrochloride in acetone. google.com This reaction forms the N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamide intermediate, which is then reacted in situ with a secondary amine, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, to produce the urea derivative 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea google.com. This multi-step, one-pot synthesis highlights the efficiency of using CDI as a coupling agent for constructing complex urea structures google.comorganic-chemistry.org.

Table 1: Reaction Components for Urea Synthesis via CDI Activation

| Reactant/Reagent | Molar Equivalent | Role |

|---|---|---|

| This compound | 1.0 | Primary Amine |

| 1,1′-Carbonyldiimidazole (CDI) | 1.2 | Coupling Reagent |

| Imidazole | 0.05 | Catalyst |

| Imidazole hydrochloride | 0.186 | Catalyst |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | 0.85 | Secondary Amine |

| Acetone | - | Solvent |

Data sourced from patent literature describing the synthesis of Pimavanserin intermediates. google.com

An alternative and fundamental route to ureas and carbamates involves the conversion of the primary amine to an isocyanate intermediate (-N=C=O) nih.gov. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols to form carbamates and with amines to form ureas.

The conversion of primary amines like this compound to the corresponding isocyanate can be achieved using phosgene (B1210022) (COCl₂) or safer phosgene equivalents such as diphosgene or triphosgene (B27547) researchgate.net. While direct reaction examples for this compound are not prevalent in readily available literature, this transformation is a standard method in organic chemistry researchgate.net. The resulting 1-isobutoxy-4-(isocyanatomethyl)benzene would be a key intermediate. For instance, a related patent describes the synthesis of this isocyanate from (4-isobutoxyphenyl)methanol using 2,4,6-trichloro google.comnih.govsigmaaldrich.comtriazine, underscoring the synthetic utility of this isocyanate intermediate in this chemical space google.com.

Table 2: General Reactants for Isocyanate Formation from Primary Amines

| Reagent Type | Example | Function |

|---|---|---|

| Phosgene Gas | COCl₂ | Forms isocyanate and HCl |

| Phosgene Dimer (Diphosgene) | ClCOOCCl₃ | Liquid phosgene equivalent |

As a primary amine, this compound is basic and readily reacts with both inorganic and organic acids to form stable, often crystalline, ammonium (B1175870) salts. Salt formation is a common strategy used to improve the handling, stability, and solubility of amine-containing compounds.

The formation of a hydrochloride salt is a standard procedure for basic drug candidates and intermediates google.comnih.gov. The hydrochloride salt of this compound has been synthesized and characterized. In one procedure, the free base of this compound was dissolved in toluene, and the resulting solution was treated with a solution of hydrogen chloride in isopropanol (B130326). The resulting crystals of this compound hydrochloride were isolated with a high yield of 86.7% google.com.

Table 3: Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClNO |

| Molecular Weight | 215.72 g/mol |

| Appearance | Crystalline Solid |

| Synthesis Yield | 86.7% |

Data derived from synthesis information in patent US10343993B2. google.com

In addition to strong mineral acids, this compound can also form salts with weaker organic acids, such as acetic acid. The resulting this compound acetate (B1210297) is commercially available, indicating its stability and utility sigmaaldrich.comprotheragen.aichemicalbridge.co.uk. The formation of an acetate salt involves a straightforward acid-base reaction between the amine and acetic acid nih.gov.

Table 4: Properties of this compound Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₃ | nih.govprotheragen.ai |

| Molecular Weight | 239.31 g/mol | nih.govprotheragen.ai |

| IUPAC Name | acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Table 5: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₇NO |

| 1,1′-Carbonyldiimidazole (CDI) | C₇H₆N₄O |

| N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamide | C₁₅H₁₉N₃O₂ |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | C₁₃H₂₀FN₂ |

| 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea | C₂₅H₃₅FN₃O₂ |

| 1-isobutoxy-4-(isocyanatomethyl)benzene | C₁₂H₁₅NO₂ |

| Phosgene | COCl₂ |

| Diphosgene | C₂Cl₄O₂ |

| Triphosgene | C₃Cl₆O₃ |

| This compound hydrochloride | C₁₁H₁₈ClNO |

| This compound acetate | C₁₃H₂₁NO₃ |

| Acetic Acid | C₂H₄O₂ |

| Imidazole | C₃H₄N₂ |

| Imidazole hydrochloride | C₃H₅ClN₂ |

| Toluene | C₇H₈ |

| Isopropanol | C₃H₈O |

| Acetone | C₃H₆O |

| 2,4,6-trichloro google.comnih.govsigmaaldrich.comtriazine | C₃Cl₃N₃ |

Acid-Base Reactivity: Formation of Salts

Nucleophilic Reactivity in Carbonyl Chemistry

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character, making it highly reactive towards the electrophilic carbon atom of a carbonyl group. This reactivity forms the basis for several important chemical transformations, including the formation of imines (Schiff bases) and the synthesis of amides.

The reaction between a primary amine and an aldehyde or a ketone results in the formation of an imine, a compound containing a carbon-nitrogen double bond. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the stable imine. The general mechanism for this reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer steps and the elimination of a water molecule.

While specific studies detailing the kinetics and yields for a wide range of carbonyl compounds with this compound are not extensively documented in publicly available literature, the general principles of imine formation are well-established. The reaction is influenced by factors such as the steric and electronic properties of both the amine and the carbonyl compound, as well as the reaction conditions, including solvent and catalyst.

For instance, the reaction of this compound with an aldehyde, such as benzaldehyde (B42025), would be expected to proceed readily to form the corresponding N-(4-isobutoxybenzylidene)aniline. The rate of this reaction can be influenced by the nature of the substituents on the benzaldehyde ring. Electron-withdrawing groups would generally increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Conversely, bulky substituents on either reactant could hinder the reaction due to steric effects.

In addition to aldehydes and ketones, this compound can react with other carbonyl derivatives. For example, its reaction with acid chlorides or anhydrides leads to the formation of amides. This acylation reaction is a common method for the synthesis of N-substituted amides. The high reactivity of acid chlorides makes this a facile transformation, often proceeding rapidly at room temperature. The reaction with esters to form amides is also possible, though it typically requires more forcing conditions or the use of a catalyst.

A notable application of the reactivity of this compound is found in the synthesis of pharmaceutically relevant molecules. For example, it is a key intermediate in the synthesis of Pimavanserin, where it reacts with 1,1'-carbonyldiimidazole (B1668759) (CDI). In this reaction, the amine attacks one of the carbonyl groups of CDI, leading to the formation of an activated carbamate intermediate, which then reacts with another amine to form a urea linkage.

To illustrate the expected reactivity, a hypothetical data table is presented below, summarizing the anticipated outcomes of the reaction of this compound with various carbonyl compounds based on general chemical principles.

| Carbonyl Compound | Product Type | Expected Reactivity |

| Benzaldehyde | Imine (Schiff Base) | High |

| Cyclohexanone | Imine (Schiff Base) | Moderate to High |

| Acetone | Imine (Schiff Base) | Moderate |

| Acetyl Chloride | Amide | Very High |

| Ethyl Acetate | Amide | Low (requires catalyst/heat) |

| 1,1'-Carbonyldiimidazole | Activated Carbamate | High |

This is a hypothetical table based on general principles of organic chemistry, as specific experimental data for these reactions with this compound were not found in the searched literature.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically focused on the reactions of this compound with a broad range of carbonyl compounds are not widely available in the reviewed literature. However, the mechanisms of these fundamental reactions are well-understood in the broader context of organic chemistry.

The formation of an imine from a primary amine and a carbonyl compound is a reversible, acid-catalyzed reaction. The mechanism can be broken down into the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of the nitrogen atom of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine (hemiaminal).

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.

The rate-determining step of this reaction can vary depending on the pH of the reaction medium. At low pH, the amine can be protonated, reducing its nucleophilicity and slowing down the initial attack. At high pH, there may not be enough acid to effectively protonate the carbonyl group and the hydroxyl group of the carbinolamine. Therefore, the reaction is often carried out under weakly acidic conditions to achieve an optimal rate.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction mechanisms. While specific DFT studies on the reactions of this compound were not identified, such studies on analogous systems provide valuable insights. These studies can be used to calculate the energy profiles of the reaction pathways, identify transition states, and understand the electronic factors that govern the reactivity. For example, a DFT study on the formation of a Schiff base from a substituted benzaldehyde and a primary amine could elucidate the effect of substituents on the activation energies of the different steps in the mechanism.

Similarly, the mechanism of acylation of this compound with an acid chloride involves a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. This reaction is generally irreversible due to the high reactivity of the acid chloride and the stability of the resulting amide.

Role of 4 Isobutoxyphenyl Methanamine As a Key Synthetic Intermediate

Central Precursor in the Synthesis of Pimavanserin

(4-Isobutoxyphenyl)methanamine is a critical starting material in several patented synthetic routes for Pimavanserin. google.comnewdrugapprovals.org Pimavanserin, marketed under the trade name Nuplazid®, is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The synthesis of Pimavanserin involves the coupling of the (4-isobutoxyphenyl)methyl moiety, derived from this compound, with other key fragments.

One common synthetic pathway involves the reaction of this compound or its hydrochloride salt with an activated carbonyl species, which then reacts with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine to form the final urea (B33335) linkage of Pimavanserin. For instance, this compound hydrochloride can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate. newdrugapprovals.org This intermediate is then coupled with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine to yield Pimavanserin. newdrugapprovals.org

The synthesis of this compound itself is a well-documented process, often starting from more readily available precursors such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzonitrile. A typical synthetic sequence involves the etherification of the phenolic hydroxyl group with an isobutyl group, followed by the conversion of the aldehyde or nitrile functional group to a methanamine. For example, 4-isobutoxybenzaldehyde (B95670) can be subjected to reductive amination to yield this compound. bldpharm.com Alternatively, 4-isobutoxybenzonitrile can be reduced, for instance using Raney Nickel as a catalyst under a hydrogen atmosphere, to afford the target methanamine. google.com

| Reaction Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Activation of Amine | This compound hydrochloride | 1,1'-Carbonyldiimidazole (CDI), Acetonitrile, 65-70 °C | N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamide intermediate |

| Urea Formation | Activated intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Acetonitrile | Pimavanserin |

Contribution to Complex Molecule Synthesis and Diversification

While the documented applications of this compound are predominantly centered on the synthesis of Pimavanserin, its molecular structure offers potential for the synthesis of a variety of other complex molecules. The isobutoxyphenyl moiety is a key structural feature that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The primary amine group of this compound provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

This reactivity allows for the generation of a library of Pimavanserin analogs for structure-activity relationship (SAR) studies. By modifying the substitution pattern on the aromatic ring or by replacing the isobutoxy group with other alkoxy groups, medicinal chemists can explore how these changes affect the biological activity of the resulting compounds. The benzylamine (B48309) core is a common motif in medicinal chemistry, and this compound serves as a valuable building block for introducing a specific lipophilic side chain.

Although extensive public-domain data on the use of this compound for the synthesis of other distinct, named complex molecules is limited, its utility as a synthon for introducing the 4-isobutoxybenzyl group is clear. This functional group can be found in other biologically active compounds, and this compound represents a convenient starting material for their synthesis.

Industrial Applications in Active Pharmaceutical Ingredient (API) Manufacturing

The primary industrial application of this compound is in the large-scale manufacturing of the API Pimavanserin. The efficiency and scalability of the synthetic routes involving this intermediate are crucial for the commercial production of the drug. The synthesis of this compound from readily available and cost-effective starting materials is a key consideration for its industrial use.

In an industrial setting, the synthesis of APIs must adhere to strict regulatory guidelines, including Good Manufacturing Practices (GMP). The processes for the synthesis of this compound and its subsequent conversion to Pimavanserin are designed to be robust, reproducible, and to yield a final product of high purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield, minimize the formation of impurities, and ensure the safety and environmental sustainability of the manufacturing process.

The commercial availability of this compound and its acetate (B1210297) salt from various chemical suppliers indicates its established role in the pharmaceutical supply chain. This availability facilitates research and development activities as well as the commercial manufacturing of APIs that incorporate this key intermediate.

| Factor | Consideration |

|---|---|

| Starting Materials | Cost-effectiveness and availability of precursors like 4-hydroxybenzonitrile. |

| Process Safety | Avoidance of hazardous reagents and control of reaction exotherms. |

| Scalability | Robustness of the synthetic route for large-scale production. |

| Purity | Minimization of impurities to meet regulatory standards for APIs. |

| Environmental Impact | Use of greener solvents and waste reduction. |

Green Chemistry Principles and Sustainable Synthesis of 4 Isobutoxyphenyl Methanamine

Elimination or Reduction of Toxic Reagents and Environmentally Detrimental By-products

A primary goal of green chemistry is to move away from hazardous reagents and the creation of harmful by-products. Traditional methods for synthesizing primary amines often involved the reduction of nitriles or amides using stoichiometric, high-energy reducing agents like lithium aluminum hydride, which require anhydrous conditions and involve hazardous workups. jove.com Modern approaches for synthesizing (4-Isobutoxyphenyl)methanamine focus on catalytic methods that are safer and produce less waste.

Catalytic Hydrogenation: A prevalent and greener route involves the catalytic hydrogenation of either 4-isobutoxybenzonitrile or the in-situ formed imine from 4-isobutoxybenzaldehyde (B95670) and ammonia (B1221849). google.com This process typically employs heterogeneous catalysts such as Raney Nickel, palladium, or platinum with hydrogen gas. google.comacsgcipr.org The key advantage is that these are catalytic processes, not stoichiometric, and the primary by-product is often negligible. The use of base metal catalysts like nickel or cobalt is also gaining traction as a more sustainable and cost-effective alternative to precious metals. acsgcipr.org

Transfer Hydrogenation: To circumvent the safety hazards associated with using flammable hydrogen gas, transfer hydrogenation presents a valuable alternative. acsgcipr.org In this method, a stable, easy-to-handle molecule like formic acid or ammonium (B1175870) formate (B1220265) serves as the hydrogen source in the presence of a catalyst. frontiersin.org For instance, a gold-on-titania catalyst has been used for the direct reductive amination of aldehydes with nitroarenes using formic acid in water, producing only carbon dioxide and water as benign by-products. rsc.org This approach eliminates the need for strong, toxic reducing agents and flammable gases.

Biocatalysis: The use of enzymes represents a frontier in green synthesis. mdpi.com Biocatalysts, such as amine dehydrogenases (AmDHs) or imine reductases (IREDs), can facilitate reductive amination under exceptionally mild conditions, typically in aqueous media at ambient temperature and pressure. frontiersin.orgresearchgate.nethims-biocat.eu These enzymatic methods are highly selective, avoiding the formation of by-products and eliminating the need for heavy metal catalysts, which can contaminate the final product. mdpi.com

| Method | Typical Reagents | Associated Hazards & By-products | Green Chemistry Alternative |

|---|---|---|---|

| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, pyrophoric, generates stoichiometric aluminum salt waste, requires anhydrous solvents. | Catalytic Hydrogenation, Transfer Hydrogenation, Biocatalysis |

| Catalytic Hydrogenation | H₂ gas, Raney Ni, Pd/C, PtO₂ | Highly flammable H₂ gas, pyrophoric catalysts (when dry). acsgcipr.org | Use of less hazardous hydrogen sources (transfer hydrogenation) or non-metallic catalysts (biocatalysis). |

| Transfer Hydrogenation | Formic Acid, Ammonium Formate, Pd/C | Less hazardous than H₂ gas; by-products are typically benign (e.g., CO₂, H₂O). rsc.org | Considered a strong green alternative. |

| Biocatalysis | Enzymes (e.g., Amine Dehydrogenase), Water | Generally non-hazardous reagents and mild conditions; biodegradable catalysts. mdpi.com | Represents an ideal green chemistry approach. |

Development of Atom-Economical and Step-Efficient Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. instituteofsustainabilitystudies.comprimescholars.com Processes with high atom economy are inherently less wasteful. Similarly, step-efficiency, often achieved through one-pot or tandem reactions, reduces the need for intermediate purification steps, thereby saving energy, solvents, and materials. nih.govwikipedia.org

The synthesis of this compound can be designed to be highly atom- and step-efficient.

Reductive Amination: The direct reductive amination of 4-isobutoxybenzaldehyde with ammonia is a prime example of an efficient process. frontiersin.org This reaction can be performed as a one-pot synthesis where the aldehyde and ammonia form an imine intermediate, which is then immediately reduced to the target amine without being isolated. wikipedia.orggctlc.org This telescoping of reaction steps significantly improves efficiency. The atom economy is high, as the main atoms of the aldehyde and ammonia are incorporated into the final product, with water being the only significant by-product from the initial condensation step. nih.gov

Nitrile Hydrogenation: The synthesis of this compound via the reduction of 4-isobutoxybenzonitrile is another highly atom-economical route. google.com In this reaction, the nitrile is directly converted to the primary amine by the addition of hydrogen. Theoretically, the atom economy is 100% as all atoms of the starting material are present in the product.

These modern routes stand in stark contrast to classical, less atom-economical methods for amine synthesis, such as the Gabriel synthesis, which generates stoichiometric quantities of phthalic acid derivatives as waste by-products. primescholars.com

| Reaction Pathway | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Reductive Amination of Aldehyde | 4-Isobutoxybenzaldehyde (C₁₁H₁₄O₂) + Ammonia (NH₃) + [H₂] | This compound (C₁₁H₁₇NO) | Water (H₂O) | 91.3% |

| Hydrogenation of Nitrile | 4-Isobutoxybenzonitrile (C₁₁H₁₃NO) + 2[H₂] | This compound (C₁₁H₁₇NO) | None | 100% |

Solvent Minimization and Replacement Strategies

Solvents account for a large portion of the waste generated in pharmaceutical manufacturing, making their reduction and replacement a key target for green chemistry initiatives. mdpi.comresearchgate.net Strategies focus on using less solvent, no solvent, or replacing hazardous solvents with more benign alternatives. ispe.org

Solvent Replacement: In the synthesis of this compound, traditional solvents like dimethylformamide (DMF) or chlorinated hydrocarbons can be replaced with greener options. google.com Alcohols such as methanol (B129727) and ethanol, which are used in reductive amination with sodium borohydride (B1222165) or catalytic hydrogenation, are considered more acceptable solvents. google.comgctlc.org Water is an ideal green solvent, and catalytic systems that operate in water are highly sought after. nih.govrsc.org

Solvent Minimization and Solvent-Free Reactions: The principle of minimizing solvent use can be applied effectively. For example, the initial formation of the imine in a reductive amination can sometimes be achieved under solvent-free (neat) conditions by simply mixing the aldehyde and the amine source. gctlc.orgreddit.com Furthermore, technologies like continuous flow processing can lead to a significant reduction in solvent consumption compared to traditional batch manufacturing. ispe.orgmdpi.com Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) rather than dissolution, offers a path to completely eliminate bulk solvents. researchgate.net

| Solvent Class | Examples | Green Chemistry Assessment | Relevance to Synthesis |

|---|---|---|---|

| Recommended | Water, Ethanol, Methanol | Low toxicity, biodegradable, renewable sources (for ethanol). mdpi.com | Commonly used in catalytic hydrogenation and reductive amination steps for this compound. google.comgctlc.org |

| Problematic | Toluene, Dichloromethane (DCM) | Environmental and health hazards. | Can often be replaced by greener alternatives in extraction and reaction steps. |

| Hazardous | Dimethylformamide (DMF), Dioxane | High toxicity, difficult to treat in waste streams. | Avoided in modern green synthesis design. A patent mentions DMF in an alkylation step to create a precursor. google.com |

| Solvent-Free | Neat reaction conditions | Ideal for minimizing waste (high Process Mass Intensity). | Applicable for the imine formation step in reductive amination. gctlc.orgreddit.com |

Future Directions and Research Perspectives in 4 Isobutoxyphenyl Methanamine Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of (4-Isobutoxyphenyl)methanamine is predominantly achieved through two primary pathways: the reductive amination of 4-isobutoxybenzaldehyde (B95670) and the reduction of 4-isobutoxybenzonitrile. While established methods using catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective, future research is geared towards discovering more sustainable, cost-effective, and highly selective catalytic systems.

Recent advancements in catalysis offer promising avenues. For the reductive amination pathway, research into non-precious metal catalysts is gaining significant traction. Cobalt-based composites, prepared by pyrolyzing cobalt(II) acetate (B1210297) with organic precursors on a silica (B1680970) support, have emerged as efficient catalysts for the amination of aromatic aldehydes in the presence of hydrogen. researchgate.netmdpi.com These systems offer a cost-effective alternative to noble metals and can achieve high yields under optimized conditions. mdpi.com Furthermore, the development of metal-free catalytic systems, such as phosphonium-doped porous aromatic frameworks, represents a paradigm shift. bohrium.com These heterogeneous catalysts can activate aldehydes for reductive amination using silanes as a mild hydrogen source, offering excellent recyclability and avoiding metal contamination of the final product. bohrium.com

For the nitrile reduction route, catalytic transfer hydrogenation is a particularly attractive area of research. This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in lieu of hazardous, high-pressure hydrogen gas. thalesnano.comresearchgate.net Ruthenium-based complexes have shown high efficacy for the transfer hydrogenation of aromatic nitriles, a process that can be adapted for this compound production. thalesnano.com The investigation of different hydrogen donors and novel ligand designs for the metal center could further enhance reaction rates and selectivity, minimizing byproduct formation. researchgate.net

| Synthetic Route | Catalyst Type | Key Features & Research Focus | Potential Advantages |

|---|---|---|---|

| Reductive Amination of 4-Isobutoxybenzaldehyde | Cobalt-based Composites | Heterogeneous, non-precious metal catalyst. researchgate.net | Cost-effective, recyclable, robust. |

| Metal-Free (e.g., Porous Aromatic Frameworks) | Lewis-acidic phosphonium (B103445) centers activate the substrate. bohrium.com | Avoids metal contamination, high stability, uses mild reductants. | |

| Reduction of 4-Isobutoxybenzonitrile | Ruthenium Complexes | Homogeneous catalyst for transfer hydrogenation. thalesnano.com | Avoids high-pressure H2, high activity, tunable selectivity. |

| Supported Palladium Catalysts | Heterogeneous catalyst for transfer hydrogenation with donors like formic acid. researchgate.net | Good activity, reusability, well-established catalyst family. |

Unveiling Undiscovered Reactivity Patterns and Synthetic Applications

Beyond its established role as a precursor, this compound possesses reactivity that remains largely untapped. As a substituted benzylamine (B48309), it is a candidate for a variety of modern synthetic transformations that could lead to novel molecular scaffolds for applications in medicinal chemistry and materials science.

One promising area is the functionalization of the benzylic C(sp³)–H bond. Recent breakthroughs in photoredox catalysis have enabled the direct arylation and alkylation of such bonds, which are traditionally considered unreactive. researchgate.net By employing a suitable photocatalyst, this compound could react with various coupling partners under mild, visible-light-mediated conditions. This would open a direct pathway to more complex α-substituted amine derivatives, bypassing multi-step synthetic sequences. researchgate.net

Furthermore, the primary amine group can serve as a handle in multicomponent reactions (MCRs). Three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate have been shown to produce aminophosphonates, a class of compounds with significant biological activity. mdpi.com Exploring the participation of this compound in such MCRs could yield novel compounds with unique substitution patterns. The precise outcome of these reactions can often be tuned by adjusting reaction conditions, offering a strategy to build molecular complexity efficiently. mdpi.com The development of new synthetic routes using this amine as a building block for bioactive molecules, such as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, is another fertile ground for future research. nih.gov

Advancements in Continuous Flow Chemistry for Scalable Production

For the industrial production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers substantial advantages in safety, efficiency, and scalability. researchgate.netacs.org Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. nih.gov

The synthesis of primary amines via reductive amination or nitrile hydrogenation is particularly well-suited for flow technology. researchgate.net For instance, a continuous-flow hydrogenation setup can use a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C). researchgate.net This approach allows for the safe use of hydrogen gas at high pressure and temperature, as the total volume of the hazardous gas within the reactor at any given moment is very small. This significantly mitigates the risks associated with large-scale batch hydrogenations. Moreover, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and cleaner product profiles. rsc.org

A continuous flow process for producing this compound could involve pumping a solution of the 4-isobutoxybenzaldehyde and an ammonia (B1221849) source through a heated reactor column packed with a solid-supported catalyst, with hydrogen introduced via a mass flow controller. The output stream would contain the desired product, which could then be directed to an in-line purification module or used directly in a subsequent "telescoped" reaction step without isolation. nih.gov This integration of synthesis and purification streamlines the entire manufacturing process, reducing waste and operational costs. rsc.org The reduction of aromatic nitriles has also been successfully demonstrated in continuous flow systems, providing a robust and scalable alternative pathway. thalesnano.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with hazardous reagents (e.g., H2 gas) due to large volumes. | Inherently safer due to small reactor volumes and better containment. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to local hot spots and potential side reactions. | Superior control due to high surface-area-to-volume ratio. rsc.org |

| Scalability | Scaling up can be challenging and may require complete process redesign. | Easily scaled by running the system for longer durations ("scaling out"). acs.org |

| Process Control | Difficult to precisely control reaction parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. nih.gov |

| Efficiency | Can lead to lower yields and require more extensive purification. | Often results in higher yields, better selectivity, and reduced waste. beilstein-journals.org |

常见问题

Q. How can researchers optimize the synthesis of (4-Isobutoxyphenyl)methanamine to improve yield and purity?

Methodological Answer:

- Step 1: Start with a nucleophilic substitution reaction between 4-isobutoxyphenyl bromide and methylamine. Control stoichiometry (e.g., 1.2:1 molar ratio of methylamine to aryl halide) to minimize side products .

- Step 2: Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity >95% is achievable with careful solvent selection .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the isobutoxy group (δ ~1.0 ppm for CH(CH)) and methanamine chain (δ ~2.8 ppm for NH) .

- HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H] at m/z 194.2) .

- Elemental Analysis: Verify C, H, N composition (theoretical: C 74.19%, H 9.84%, N 7.21%) .

Q. How does the solubility and stability of this compound vary under experimental conditions?

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal: Collect in sealed containers labeled "amine waste" and incinerate via certified facilities .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological receptors?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to GPCRs or monoamine transporters. Validate via radioligand displacement assays (e.g., -serotonin uptake inhibition) .

- Kinetic Studies: Perform surface plasmon resonance (SPR) to measure association/dissociation rates (k, k) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). Cross-validate using orthogonal methods (e.g., ELISA vs. fluorometric assays) .

- Meta-Analysis: Compare datasets across studies using tools like PRISMA. Focus on outliers due to impurity interference (>95% purity required) .

Q. How to design chiral synthesis routes for enantiomerically pure this compound?

Methodological Answer:

- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones. Achieve enantiomeric excess (ee) >90% via optimized pressure (10–15 bar H) .

- Resolution Methods: Separate enantiomers via chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

Q. How can computational modeling predict metabolite pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。